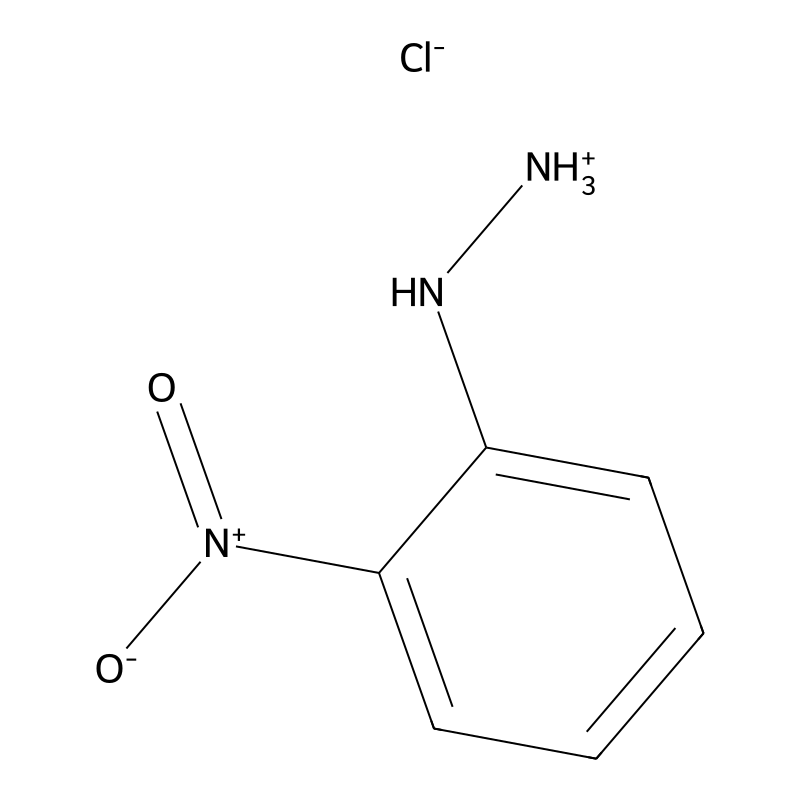2-Nitrophenylhydrazine Hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Application: 2-Nitrophenylhydrazine Hydrochloride is used for carboxy group derivatization of peptides . This process is referred to as NPHylation .
- Method: The peptides with two or more basic residues, including those with post-translational modifications (PTMs), are derivatized with 2-Nitrophenylhydrazine .
- Results: NPHylation significantly increases the hydrophobicity of the peptides, eliminates C-terminal rearrangement in all cases, and offers enhanced sensitivity in some cases . The CAD spectra of the resulting NPHylated peptides carry more sequence-specific ions due to significant reduction of sequence scrambling .
- Application: 2-Nitrophenylhydrazine Hydrochloride is used as a pre-column labelling agent to convert the saponified platelet phospholipids directly into corresponding fatty .
- Method: The saponified platelet phospholipids are converted directly into corresponding fatty acids using 2-Nitrophenylhydrazine Hydrochloride .
- Results: This method allows for the analysis of biologically important fatty acids incorporated into platelet phospholipids in esterified form .
Mass Spectrometry Analysis of Peptides
Fatty Acids Analysis
2-Nitrophenylhydrazine hydrochloride is a chemical compound with the molecular formula C₆H₇N₃O·HCl and a molecular weight of 189.60 g/mol. It is primarily known for its application in organic synthesis and analytical chemistry. The compound appears as a yellow crystalline solid, which is soluble in water and commonly used in various
The reaction between 2-NPH.HCl and aldehydes/ketones involves nucleophilic addition. The lone pair electrons on one of the nitrogen atoms in the hydrazine moiety attack the electrophilic carbon atom of the carbonyl group. This forms a new C-N bond and eliminates a water molecule. The positive charge from the hydrochloride might contribute by activating the hydrazine for nucleophilic attack.
2-NPH.HCl is a toxic and irritating compound. It can cause skin irritation, eye damage, and respiratory problems upon inhalation. It is also suspected to be a carcinogen. Here are some safety precautions to consider when handling 2-NPH.HCl:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
- Work in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.
- Dispose of waste according to local regulations.
- Formation of Hydrazones: It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are useful intermediates in organic synthesis.
- Colorimetric Assays: The compound can be utilized in colorimetric assays for the detection of carboxylic acids by forming acid hydrazides upon reaction with these acids .
- Reduction Reactions: It can also undergo reduction reactions, where the nitro group can be reduced to an amino group, altering its reactivity and properties.
The synthesis of 2-nitrophenylhydrazine hydrochloride typically involves the following steps:
- Nitration of Phenylhydrazine: Phenylhydrazine is nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the ortho position.
- Formation of Hydrochloride Salt: The resulting 2-nitrophenylhydrazine is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability .
2-Nitrophenylhydrazine hydrochloride has several applications across various fields:
- Analytical Chemistry: It is widely used for detecting carbonyl compounds in organic samples.
- Organic Synthesis: The compound serves as a building block in synthesizing more complex organic molecules.
- Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Studies on the interactions of 2-nitrophenylhydrazine hydrochloride have focused on its reactivity with various functional groups, particularly carbonyls. The formation of stable hydrazones allows for the analysis of carbonyl content in different substances. Additionally, research has indicated that its interactions can lead to significant changes in biological activity depending on the substituents present on the phenyl ring.
Several compounds share structural similarities or functional characteristics with 2-nitrophenylhydrazine hydrochloride. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Aminophenylhydrazine | Contains an amino group | Exhibits different reactivity due to amino group |
| 4-Nitrophenylhydrazine | Nitro group at para position | Different interaction profile with carbonyls |
| Phenylhydrazine | Lacks nitro substitution | More reactive towards carbonyls without steric hindrance |
| 3-Nitrophenylhydrazine | Nitro group at meta position | Unique reactivity compared to ortho and para |
Each of these compounds has unique properties that influence their reactivity and applications, making 2-nitrophenylhydrazine hydrochloride distinct due to its specific orientation of substituents and resultant chemical behavior.








